Boc-Lys(2-Bromo-Z)-OH Boc-Lys(2-Bromo-Z)-OH
Brand Name: Vulcanchem
CAS No.: 47592-74-5
VCID: VC21541729
InChI: InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Molecular Formula: C19H27BrN2O6
Molecular Weight: 459.3 g/mol

Boc-Lys(2-Bromo-Z)-OH

CAS No.: 47592-74-5

VCID: VC21541729

Molecular Formula: C19H27BrN2O6

Molecular Weight: 459.3 g/mol

* For research use only. Not for human or veterinary use.

Boc-Lys(2-Bromo-Z)-OH - 47592-74-5

Description

Boc-Lys(2-Bromo-Z)-OH, with the chemical formula C19H27BrN2O6 and a molecular weight of 459.3 g/mol, is a derivative of the essential amino acid lysine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a 2-bromo-benzyloxycarbonyl (2-Bromo-Z) protecting group on the side chain. It is widely used in peptide synthesis and other biochemical applications due to its stability and reactivity.

Synthesis of Boc-Lys(2-Bromo-Z)-OH

The synthesis of Boc-Lys(2-Bromo-Z)-OH involves several key steps:

  • Protection of the Amino Group: The amino group of lysine is protected using di-t-butyl dicarbonate (Boc2O) in the presence of a base such as dimethylaminopyridine (DMAP) to yield Boc-Lys-OH.

  • Introduction of the 2-Bromo-Z Group: The side chain amino group is then protected using 2-bromo-benzyloxycarbonyl chloride. This reaction requires a base and is performed in an organic solvent.

  • Purification: The final product is purified using techniques such as chromatography to ensure high purity for biological assays.

Applications in Research and Industry

Boc-Lys(2-Bromo-Z)-OH is utilized in diverse fields:

  • Chemistry: Used in the synthesis of peptides and other complex molecules.

  • Biology: Employed in the study of protein structure and function.

  • Medicine: Utilized in the development of pharmaceuticals and therapeutic peptides.

  • Industry: Applied in the production of biopolymers and other industrially relevant compounds.

Biological Activity

This compound exhibits potential biological activities, including antimicrobial properties attributed to the bromine atom, which may disrupt microbial membranes or interfere with enzymatic processes.

Comparison with Similar Compounds

CompoundProtecting GroupsMolecular Weight
Boc-Lys(2-Bromo-Z)-OHBoc, 2-Bromo-Z459.3 g/mol
Boc-Lys(Z)-OHBoc, ZNot specified
Fmoc-Lys(Boc)-OHFmoc, BocNot specified
Cbz-Lys(Boc)-OHCbz, BocNot specified
CAS No. 47592-74-5
Product Name Boc-Lys(2-Bromo-Z)-OH
Molecular Formula C19H27BrN2O6
Molecular Weight 459.3 g/mol
IUPAC Name (2S)-6-[(2-bromophenyl)methoxycarbonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Standard InChI InChI=1S/C19H27BrN2O6/c1-19(2,3)28-18(26)22-15(16(23)24)10-6-7-11-21-17(25)27-12-13-8-4-5-9-14(13)20/h4-5,8-9,15H,6-7,10-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t15-/m0/s1
Standard InChIKey IBYVEZVZHJKJOU-HNNXBMFYSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1Br)C(=O)O
Synonyms Boc-Lys(2-Br-Z)-OH;47592-74-5;ST51036372;Nalpha-Boc-Nepsilon-(2-bromo-Z)-L-lysine;Boc-Lys(2-Bromo-Z)-OH;C19H27BrN2O6;15536_ALDRICH;15536_FLUKA;MolPort-003-926-840;Boc-N-Epsilon-2-bromo-Z-L-lysine;6402AH;ZINC15721346;AKOS024385667;N|A-Boc-N|A-(2-bromo-Z)-L-lysine;(2S)-2-[(tert-butoxy)carbonylamino]-6-{[(2-bromophenyl)methoxy]carbonylamino}hexanoicacid
PubChem Compound 14217189
Last Modified Aug 15 2023

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